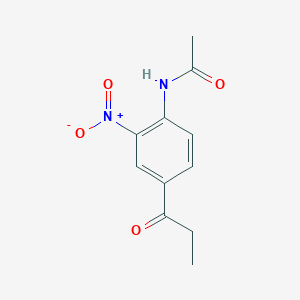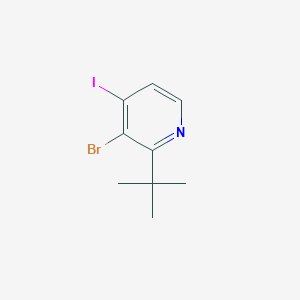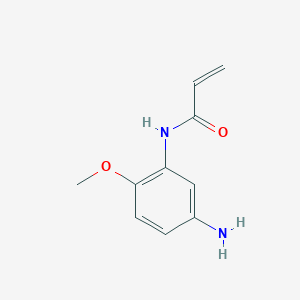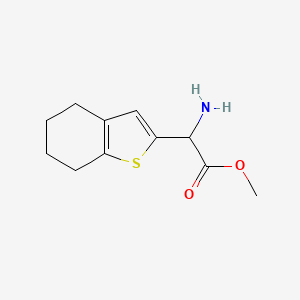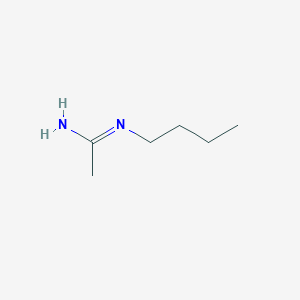
N-butyl-acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-acetamidine is an organic compound with the molecular formula C6H13NO. It belongs to the class of amidines, which are characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a nitrogen atom. Amidines are known for their diverse biological activities and are used as intermediates in the synthesis of various chemical substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-butyl-acetamidine can be synthesized through several methods. One common method involves the reaction of acetonitrile with butylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of this compound as the primary product. Another method involves the reaction of acetamidine hydrochloride with butylamine, followed by neutralization with a base to obtain the free base form of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-acetamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of this compound can yield primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-butyl-acetamidine has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of energetic materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-butyl-acetamidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-acetamidine
- N-ethyl-acetamidine
- N-propyl-acetamidine
- N-isopropyl-acetamidine
Uniqueness
N-butyl-acetamidine is unique due to its specific structural features, such as the butyl group attached to the amidine moiety. This structural variation can influence its reactivity, biological activity, and physical properties compared to other similar compounds. For example, the longer butyl chain may enhance its lipophilicity and membrane permeability, potentially affecting its biological activity and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
N'-butylethanimidamide |
InChI |
InChI=1S/C6H14N2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3,(H2,7,8) |
InChI-Schlüssel |
SGZTZYQJFPLMQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorobenzylthio)benzo[d]oxazol-5-amine](/img/structure/B8302358.png)
![3-Pyrazin-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8302369.png)
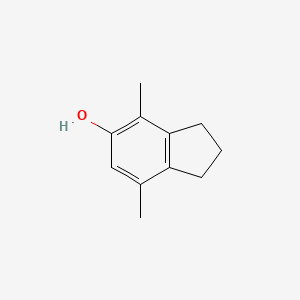
![2-Piperidinecarboxamide, 1-[N-(5-oxo-L-prolyl)-L-histidyl]-, (S)-](/img/structure/B8302384.png)
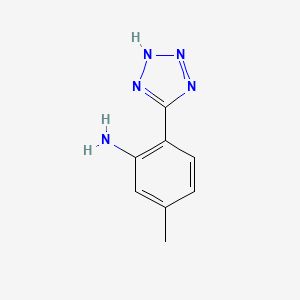
![[(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester](/img/structure/B8302401.png)
